molecular formula C16H12N2O3S B2536306 [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid CAS No. 1284633-20-0

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid

Cat. No.: B2536306
CAS No.: 1284633-20-0
M. Wt: 312.34
InChI Key: VSQKLRDQDOQQOL-UHFFFAOYSA-N
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Description

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound is part of the quinazoline family, which is known for its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine . The reaction is facilitated by the presence of N,N′-carbonyldiimidazole, which acts as a coupling agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and monitoring via thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Mechanism of Action

The mechanism of action for [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter activity, thereby exerting its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is thought to influence ion channels and receptors involved in neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid apart is its specific substitution pattern, which may confer unique pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8,12H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMQQLHJJTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)CC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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